molecular formula C15H19NO4 B2785742 3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid CAS No. 2152324-02-0

3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid

Cat. No. B2785742
CAS RN: 2152324-02-0
M. Wt: 277.32
InChI Key: PWMSIKBWLXIJOT-UHFFFAOYSA-N
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Description

“3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid” is a compound with a molecular weight of 365.43 . It has a structure that includes an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylmethyl group, a phenylmethoxycarbonyl group, and an amino group attached to a propanoic acid . The InChI code for this compound is 1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) .


Physical And Chemical Properties Analysis

Amino acids, which this compound is a derivative of, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . The solubility of amino acids depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .

properties

IUPAC Name

3-[cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)8-9-16(10-12-6-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMSIKBWLXIJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid

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